molecular formula C19H18N2O5S B6524469 2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 476293-67-1

2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B6524469
CAS No.: 476293-67-1
M. Wt: 386.4 g/mol
InChI Key: BFPJOYPTLXCQRB-UHFFFAOYSA-N
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Description

2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes diethyl, cyanobenzamido, and methylthiophene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diethyl and methyl groups: Alkylation reactions using alkyl halides in the presence of a strong base.

    Attachment of the cyanobenzamido group: This step may involve the reaction of a cyanobenzoyl chloride with an amine derivative of the thiophene compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyanobenzamido group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as conductive polymers or dyes.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,4-diethyl 5-(4-aminobenzamido)-3-methylthiophene-2,4-dicarboxylate: Similar structure but with an amino group instead of a cyano group.

    2,4-diethyl 5-(4-nitrobenzamido)-3-methylthiophene-2,4-dicarboxylate: Contains a nitro group instead of a cyano group.

Uniqueness

The presence of the cyanobenzamido group in 2,4-diethyl 5-(4-cyanobenzamido)-3-methylthiophene-2,4-dicarboxylate may impart unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

diethyl 5-[(4-cyanobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-4-25-18(23)14-11(3)15(19(24)26-5-2)27-17(14)21-16(22)13-8-6-12(10-20)7-9-13/h6-9H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPJOYPTLXCQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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